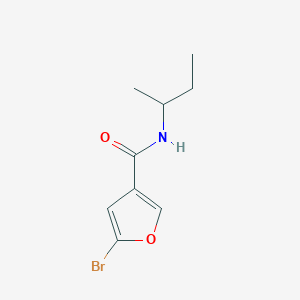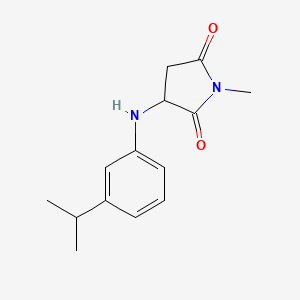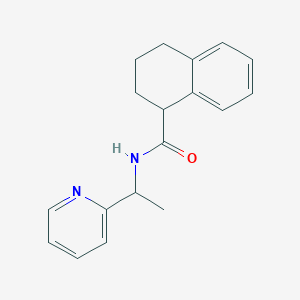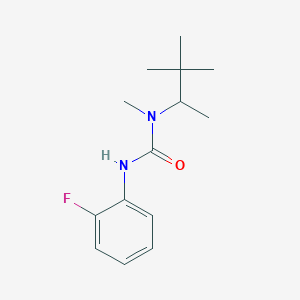
1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurea, also known as Diflubenzuron, is an insecticide that belongs to the benzoylurea family. It is widely used in agriculture and forestry to control pests such as caterpillars, beetles, and mites. Diflubenzuron is a white crystalline powder that is insoluble in water but soluble in organic solvents. It is a relatively safe insecticide that has low toxicity to mammals, birds, and fish.
Mechanism of Action
1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean works by inhibiting the synthesis of chitin, a component of the insect exoskeleton. Chitin is essential for the growth and development of insects, and its inhibition leads to the disruption of the molting process. 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean targets the enzyme chitin synthase, which is responsible for the synthesis of chitin. The inhibition of chitin synthase leads to the disruption of the molting process, causing the death of the insect.
Biochemical and Physiological Effects
1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean has low toxicity to mammals, birds, and fish. It is relatively safe for humans and animals, and it does not accumulate in the environment. However, it has been shown to have some negative effects on non-target insects, such as bees and butterflies. 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean can also affect the growth and development of aquatic organisms, such as crustaceans and mollusks.
Advantages and Limitations for Lab Experiments
1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean is a widely used insecticide that has been extensively studied for its insecticidal properties. It is effective against a wide range of pests and has low toxicity to mammals, birds, and fish. However, it has some limitations for lab experiments. 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean can affect the growth and development of non-target insects, which can affect the results of experiments. It can also have negative effects on aquatic organisms, which can limit its use in aquatic experiments.
Future Directions
There are several future directions for the research on 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean. One direction is to study the effects of 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean on non-target insects, such as bees and butterflies. Another direction is to study the effects of 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean on aquatic organisms, such as crustaceans and mollusks. Additionally, research can be done to develop new formulations of 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean that are more effective and have less negative effects on non-target organisms. Finally, research can be done to develop new insecticides that have similar properties to 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean but are less harmful to the environment.
Synthesis Methods
The synthesis of 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean involves the reaction of 2,6-difluorobenzamide with 3,3-dimethylbutan-2-amine and methyl isocyanate. The reaction takes place under mild conditions and yields a high purity product. The synthesis of 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean is a well-established process that has been optimized for commercial production.
Scientific Research Applications
1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean has been extensively studied for its insecticidal properties. It is effective against a wide range of pests, including Lepidoptera, Coleoptera, and Acarina. 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean works by inhibiting chitin synthesis, which is essential for the growth and development of insects. Chitin is a major component of the exoskeleton of insects, and its inhibition leads to the disruption of the molting process, causing the death of the insect.
properties
IUPAC Name |
1-(3,3-dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O/c1-10(14(2,3)4)17(5)13(18)16-12-9-7-6-8-11(12)15/h6-10H,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFKCWRZRSXTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494280.png)
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7494296.png)


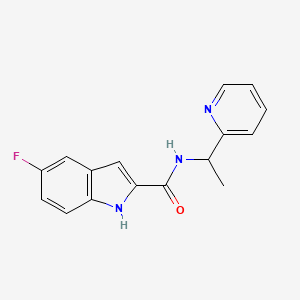
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494341.png)

